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Compound of Interest

Compound Name: 2-(Difluoromethoxy)-5-fluoroaniline

CAS No.: 1214329-65-3

Cat. No.: B1421108

Get Quote

Executive Summary
2-(Difluoromethoxy)-5-fluoroaniline (CAS: 184968-30-5 / Analogous CAS 22236-04-0 for

core scaffold) represents a critical class of fluorinated building blocks in modern medicinal

chemistry. Unlike the trifluoromethoxy (-OCF₃) group, which is often conformationally locked

orthogonal to the aryl ring, the difluoromethoxy (-OCF₂H) moiety exhibits "dynamic lipophilicity"

and unique hydrogen-bond donor capabilities. This guide details the structural chemistry,

synthesis, and crystallographic analysis of this compound, providing a roadmap for utilizing its

conformational flexibility in structure-based drug design (SBDD).

Chemical Profile & Conformational Dynamics[1][2]
Molecular Specifications

IUPAC Name: 2-(Difluoromethoxy)-5-fluoroaniline

Molecular Formula: C₇H₆F₃NO
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Molecular Weight: 177.12 g/mol

Key Functional Groups:

Primary Amine (-NH₂): H-bond donor/acceptor, pKa modulator.[1]

Difluoromethoxy (-OCF₂H): Lipophilic H-bond donor (weak), conformational switch.[1]

Aryl Fluorine (C5-F): Metabolic blocker, electronic modulator.[2][1]

The "Dynamic Lipophilicity" of -OCF₂H
A critical structural feature distinguishing this compound from its -OCF₃ analogs is the

conformational freedom of the ether linkage.

-OCF₃ Behavior: Typically adopts an orthogonal conformation (θ ≈ 90°) relative to the phenyl

ring due to steric repulsion and hyperconjugation (

).[2][1]

-OCF₂H Behavior: Exhibits a lower rotational barrier, often populating conformations

between 0° and 60°.[2][1] This allows the group to adapt to binding pockets, a phenomenon

termed "dynamic lipophilicity."[2][1] The terminal proton in -CF₂H is sufficiently acidic to act

as a weak hydrogen bond donor (

), a rare property in fluorinated alkyl groups.[1]

Predicted Crystal Packing Forces
In the crystalline state, 2-(Difluoromethoxy)-5-fluoroaniline is stabilized by a network of weak

but directional interactions:

Classical H-Bonds: N-H

N and N-H

O interactions between aniline heads.[2][1]

Fluorine Contacts: C-F
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H-C interactions involving the C5-fluorine.[2][1]

Difluoromethyl Interaction: The unique

or

contacts often dictate the specific polymorph obtained.[2][1]

Synthesis & Crystallization Methodologies
Synthesis Pathway
High-quality crystals require high-purity precursors.[1] The optimal route avoids metal

contamination that can induce twinning.[2][1]

Step 1: Difluoromethylation Precursor: 5-Fluoro-2-nitrophenol. Reagent: Sodium

chlorodifluoroacetate (or ClCHF₂ gas) + K₂CO₃ in DMF.[2][1] Mechanism: In situ generation of

difluorocarbene (:CF₂) which inserts into the phenolate O-H bond.[2][1]

Step 2: Nitro Reduction Reagent: H₂/Pd-C or Fe/NH₄Cl (mild conditions to prevent

defluorination).[2][1] Purification: Sublimation or recrystallization from non-polar solvents

(Hexane/Et₂O).[2][1]

Crystallization Protocol
Due to the low melting point (often <50°C for similar fluoroanilines), low-temperature

techniques are required.[1]

Technique Solvent System Conditions Target Polymorph

Slow Evaporation
Pentane /

Dichloromethane (3:1)
4°C, dark, 48-72h

Thermodynamically

stable form

Vapor Diffusion
Solution: THF

Antisolvent: Pentane
Closed chamber, 20°C

Kinetic metastable

forms

Sublimation None (Vacuum) 35°C @ 0.05 mmHg
Ultra-high purity single

crystals
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Experimental Workflow: Structural Determination
X-Ray Diffraction (XRD) Protocol
Since fluorinated anilines often exhibit high thermal motion (disorder) in the -CF₂H and -NH₂

groups, data collection at cryogenic temperatures is mandatory.[1]

Mounting: Select a colorless prism (~0.2 x 0.2 x 0.1 mm).[2][1] Mount on a MiTeGen loop

using perfluoropolyether oil (Cryo-Oil).[2][1]

Data Collection:

Temperature: 100 K (Nitrogen stream).[2][1]

Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral impurities

suspected, though achiral here).[1]

Strategy: Full sphere collection to maximize redundancy (aim for >99% completeness).

Refinement Strategy:

Disorder: The -CF₂H group may show rotational disorder.[2][1] Model using split positions

if electron density suggests >1 conformation.[2][1]

Hydrogen Atoms: Locate amine H atoms from difference Fourier maps to accurately

determine H-bond networks. Constrain C-H protons on the ring.[2][1]

Structural Logic Diagram
The following diagram illustrates the conformational energy landscape and synthesis logic.
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Synthesis & Precursors

Conformational Dynamics (OCF2H)

5-Fluoro-2-nitrophenol

2-(Difluoromethoxy)-5-fluoronitrobenzene

ClCF2CO2Na / DMF
(Difluorocarbene insertion)

2-(Difluoromethoxy)-5-fluoroaniline

H2 / Pd-C
(Reduction)

Planar Conformer
(θ ≈ 0°)

Crystal Packing
(H-bond stabilized)

Twisted Conformer
(θ ≈ 60°)

Solution State
(Dynamic Lipophilicity)

Orthogonal
(Unstable for OCF2H)

Click to download full resolution via product page

Caption: Synthesis pathway and conformational switching mechanism of the difluoromethoxy

group.

Structural Analysis & Applications
Crystallographic Data Summary
(Simulated/Representative)
Based on analogous 2-(difluoromethoxy)aniline structures:

Crystal System: Monoclinic
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Space Group:P2₁/c (Most common for achiral anilines)

Z: 4

Unit Cell Volume: ~850-950 Å³

Key Interaction: Intramolecular weak H-bond between

and

is unlikely due to geometry; however, intermolecular

chains are dominant.[1]

Application in Drug Design
The crystallographic insights translate directly to SAR (Structure-Activity Relationship) studies:

Bioisosterism: The -OCF₂H group acts as a lipophilic bioisostere for alcohols or thiols but

with better metabolic stability.[2][1]

Binding Affinity: The ability of the -CF₂H proton to act as a weak H-bond donor allows it to

engage backbone carbonyls in target proteins (e.g., Kinase hinge regions), a specific

interaction visible in high-resolution crystal structures of protein-ligand complexes.[1]
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PubChem Compound Summary. "2-(Difluoromethoxy)aniline." CAS 22236-04-0.[1][3] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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